Lasofoxifene

Description

This compound is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity. It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy. It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy, in which were both rejected for approval by FDA. Later Fablyn was developed as a result of a research collaboration between Pfizer and Ligand Pharmaceuticals with a newly submitted New Drug Application in 2008. It gained approval by European Commission in March 2009. Ligand Pharmaceuticals signed a license agreement with Sermonix Pharmaceuticals for the development and commercialization of oral this compound in the USA.

This compound is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, this compound selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by this compound may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. This compound may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 4 investigational indications.

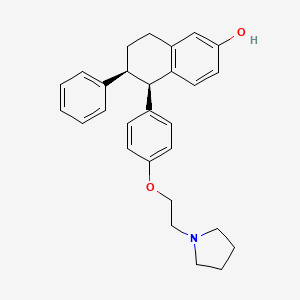

structure in first source

Propriétés

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXESHMAMLJKROZ-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171037 | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180916-16-9 | |

| Record name | Lasofoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lasofoxifene's Mechanism of Action in Estrogen Receptor-Positive Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) demonstrating significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer, particularly in tumors that have developed resistance to other endocrine therapies through mutations in the estrogen receptor 1 gene (ESR1).[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, its effects on critical signaling pathways, and a summary of key preclinical and clinical data. Methodologies for pivotal experiments are outlined to provide a reproducible context for the presented data.

Core Mechanism of Action

This compound functions as a high-affinity ligand for the estrogen receptor alpha (ERα), the primary driver of proliferation in the majority of breast cancers.[4][5] Unlike the endogenous ligand estradiol, which promotes a transcriptionally active conformation, this compound's binding stabilizes a distinct, antagonistic conformation of the ERα ligand-binding domain (LBD). This is the central tenet of its action in breast cancer cells.

This antagonistic conformation achieves several critical downstream effects:

-

Inhibition of Transcriptional Activity: It prevents the conformational changes necessary for the binding of co-activator proteins to the receptor's Activation Function 2 (AF2) domain. Instead, it facilitates the recruitment of co-repressor proteins.

-

Blockade of Estrogen-Dependent Gene Expression: By inhibiting co-activator binding, this compound effectively blocks the transcription of estrogen-responsive genes essential for cell cycle progression and proliferation.

-

Efficacy Against Wild-Type and Mutant ERα: A key advantage of this compound is its potent activity against both wild-type ERα and constitutively active mutant forms, such as Y537S and D538G. These mutations, which often arise under the selective pressure of aromatase inhibitors, render the receptor active even in the absence of estrogen. X-ray crystallography studies have confirmed that this compound effectively stabilizes an antagonist conformation in both wild-type and Y537S mutant ERα LBDs.

This mechanism contrasts with other endocrine therapies. Aromatase inhibitors (AIs) work by depleting the body of estrogen, thereby starving the receptor of its ligand, while selective estrogen receptor degraders (SERDs) like fulvestrant bind to and promote the degradation of the ERα protein. This compound's ability to effectively antagonize mutant ERα without necessarily causing its degradation highlights a distinct and potent mechanism of action.

Signaling Pathway Modulation

The primary signaling pathway modulated by this compound in breast cancer is the ERα signaling cascade. The binding of this compound directly antagonizes the receptor, preventing the downstream signaling that leads to cell proliferation.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

| Model | Treatment | Outcome | Result | Citation |

|---|---|---|---|---|

| MCF-7 (Y537S & D538G ERα mutants) | This compound (monotherapy) | Primary Tumor Growth | More effective inhibition than fulvestrant | |

| MCF-7 (Y537S & D538G ERα mutants) | This compound (monotherapy) | Metastasis | Reduced metastases | |

| MCF-7 (Y537S & D538G ERα mutants) | This compound + Palbociclib | Tumor Suppression & Metastasis Prevention | More potent than fulvestrant + palbociclib | |

| Letrozole-Resistant MCF-7 (No ESR1 mutation) | This compound (monotherapy) | Primary Tumor Growth | Significant reduction vs. vehicle (Fulvestrant showed no significant reduction) | |

| Letrozole-Resistant MCF-7 (No ESR1 mutation) | This compound + Palbociclib | Bone Metastases | Significantly fewer bone metastases compared to vehicle |

| Letrozole-Resistant MCF-7 (No ESR1 mutation) | this compound ± Palbociclib | Cell Proliferation (Ki67 staining) | Decreased overall tumor cell proliferation | |

Table 2: Clinical Efficacy of this compound in ER+/HER2-, ESR1-mutated Metastatic Breast Cancer

| Trial | Treatment Arms | Primary Endpoint | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Citation |

|---|---|---|---|---|---|---|

| ELAINE 1 (Phase 2) | This compound vs. Fulvestrant | PFS | 5.6 months vs. 3.7 months (HR 0.699) | 13.2% vs. 2.9% | 36.5% vs. 21.6% |

| ELAINE 2 (Phase 2) | this compound + Abemaciclib | PFS | ~13 months | 56% | 66% | |

Table 3: Pharmacodynamic Target Engagement in ELAINE 1 Trial

| Parameter | This compound | Fulvestrant | Finding | Citation |

|---|

| Decrease in ESR1 Mutant Allele Fraction (MAF) from baseline to week 8 | 82.9% of patients | 61.5% of patients | this compound reduced ESR1 MAF to a greater extent than fulvestrant, indicating strong target engagement. | |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's mechanism of action.

Cell Line and Xenograft Models

-

Cell Lines: Studies frequently utilize human breast cancer cell lines such as MCF-7 and T47D. To investigate efficacy against resistance mutations, these cells are often engineered to express specific ESR1 mutations (e.g., Y537S, D538G) or are cultured to develop resistance to aromatase inhibitors (e.g., letrozole-resistant MCF-7 LTLT cells).

-

Animal Models: Immunocompromised mice (e.g., NSG mice) are used for xenograft studies. A common method is the Mammary Intraductal (MIND) model, where luciferase-GFP tagged breast cancer cells are injected directly into the mammary ducts. This approach allows for the monitoring of both primary tumor growth and metastasis to distant sites.

In Vivo Efficacy Assessment

-

Tumor Growth and Metastasis Monitoring: Tumor progression is monitored non-invasively using in vivo and ex vivo luminescence imaging (for luciferase-tagged cells). At the study's endpoint, primary tumors are excised, and their weight and area are measured. Histological analysis of distant organs (e.g., lung, liver, bone) is performed to confirm and quantify metastatic lesions.

-

Cell Proliferation Analysis: Tumor tissue sections are subjected to immunohistochemistry (IHC) for proliferation markers like Ki67 to assess the anti-proliferative effects of the treatment.

Protein and Gene Expression Analysis

-

Western Blotting: This technique is used to compare the expression levels of key proteins, such as ERα and HER2, in different cell lines (e.g., comparing parental MCF-7 to letrozole-resistant MCF-7 LTLT cells).

-

Reporter Gene Assays: To quantify the transcriptional antagonism of various compounds, breast cancer cells are transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The cells are then treated with estradiol in the presence or absence of the test compound (this compound), and the resulting reporter activity is measured to determine the degree of transcriptional inhibition.

Structural and Pharmacodynamic Analysis

-

X-ray Crystallography: This method provides high-resolution structural data on how this compound binds to the ligand-binding domain of both wild-type and mutant ERα, revealing the structural basis for its antagonistic activity.

-

Circulating Tumor DNA (ctDNA) Analysis: In clinical trials, patient plasma samples are collected at baseline and on-treatment. ctDNA is isolated and analyzed using next-generation sequencing (NGS)-based assays (e.g., SafeSeq) to detect and quantify the mutant allele fraction (MAF) of ESR1 mutations. A decrease in MAF serves as a key pharmacodynamic biomarker of target engagement and anti-tumor activity.

Conclusion

This compound demonstrates a potent and distinct mechanism of action in breast cancer cells centered on its role as a high-affinity antagonist of ERα. Its ability to stabilize an inactive receptor conformation, thereby blocking the transcription of growth-promoting genes, is effective against both wild-type and clinically significant ESR1-mutant forms of the receptor that drive endocrine resistance. Preclinical data robustly show its superiority over fulvestrant in mutant models, and clinical trials have confirmed its anti-tumor activity and strong target engagement in patients with ER+/HER2- metastatic breast cancer. These characteristics position this compound as a promising therapeutic agent, particularly for patients whose disease has progressed on prior endocrine therapies.

References

- 1. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. This compound versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. onclive.com [onclive.com]

A Technical Guide to the Discovery and Preclinical Development of Lasofoxifene

Introduction

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) that has undergone extensive preclinical and clinical evaluation for the prevention and treatment of osteoporosis and, more recently, for its potential in treating estrogen receptor (ER)-positive breast cancer.[1][2] Developed through a collaborative effort between Ligand Pharmaceuticals and Pfizer, this compound was identified in a synthetic program aimed at discovering novel SERMs with improved oral bioavailability and higher in vivo potency compared to earlier generations of these drugs.[1][3] This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, focusing on its mechanism of action, key preclinical findings, and the experimental methodologies employed in its evaluation.

Discovery and Rationale

The development of this compound was driven by the need for a SERM that could replicate the beneficial effects of estrogen on bone and serum lipids while avoiding the negative effects on breast and uterine tissues.[4] First- and second-generation SERMs, such as tamoxifen and raloxifene, demonstrated the feasibility of tissue-selective estrogenic activity but were limited by factors such as reduced bioavailability and potency compared to estrogen. The discovery program for this compound focused on creating a naphthalene-derivative that would be structurally distinct from existing SERMs. A key objective was to design a molecule with increased resistance to intestinal wall glucuronidation, a metabolic process that significantly limits the oral bioavailability of other SERMs like raloxifene. This led to the synthesis of this compound (formerly CP-336,156), a compound with a nonpolar tetrahydronaphthalene structure that exhibits remarkably improved oral bioavailability.

Mechanism of Action

This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. Its binding affinity is comparable to that of estradiol and is approximately 10-fold higher than that of raloxifene and tamoxifen. The tissue-selective actions of this compound are a result of its differential effects on the conformation of the estrogen receptor in various target tissues, leading to the recruitment of different co-activator and co-repressor proteins, which in turn modulates gene transcription in a tissue-specific manner.

-

Bone: In bone tissue, this compound acts as an estrogen agonist. It mimics the positive effects of estrogen by reducing the production and lifespan of osteoclasts, the cells responsible for bone resorption. This is achieved by modulating the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin signaling pathway. Additionally, this compound stimulates the activity of osteoblasts, the bone-forming cells, and has further beneficial effects on calcium homeostasis.

-

Breast and Uterus: In breast and uterine tissues, this compound acts as an estrogen antagonist. It competitively blocks the binding of estrogen to ERα, thereby inhibiting estrogen-dependent cell proliferation and downstream gene transcription in these tissues. This antagonistic activity forms the basis of its potential application in the prevention and treatment of ER-positive breast cancer.

-

Lipids: Preclinical studies have also demonstrated that this compound has a beneficial estrogenic effect on serum lipids, contributing to a reduction in total cholesterol levels.

Caption: Antagonistic action of this compound in breast tissue.

Preclinical Data

In Vitro Studies

The preclinical evaluation of this compound began with a series of in vitro assays to characterize its binding affinity and cellular effects.

| Parameter | Receptor | Value | Comparison | Reference |

| Binding Affinity (IC50) | ERα | 1.5 nM | Similar to Estradiol (4.8 nM) | |

| Binding Affinity | ERα and ERβ | High | ~10-fold higher than Raloxifene and Tamoxifen |

Experimental Protocol: Estrogen Receptor Binding Assay

A competitive binding assay is typically used to determine the affinity of a compound for the estrogen receptor. The general protocol involves:

-

Preparation of Receptor: Human ERα and ERβ are expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

-

Radioligand: A radiolabeled estrogen, such as [3H]-estradiol, is used as the tracer.

-

Competition: A constant concentration of the radioligand and increasing concentrations of the test compound (this compound) are incubated with the purified receptor.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, often by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In bone cells, this compound demonstrated an estrogen-like activity by inducing apoptosis of osteoclast precursors, which leads to a decrease in bone resorption. In breast cancer cell lines, such as MCF-7, this compound acts as an antagonist, inhibiting estrogen-stimulated cell proliferation.

In Vivo Studies

A range of in vivo animal models were utilized to assess the systemic effects of this compound on various tissues.

Ovariectomized (OVX) Rat Model of Osteoporosis

This is the most common model to study postmenopausal osteoporosis.

Experimental Protocol: Ovariectomized Rat Study

-

Animals: Adult female Sprague-Dawley rats are used.

-

Surgery: Animals undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency.

-

Treatment: Following a recovery period, OVX rats are treated daily with vehicle or different doses of this compound (e.g., 10 to 1000 µg/kg/day) via oral gavage. A positive control group treated with estradiol is often included.

-

Duration: Studies can be short-term (weeks) or long-term (months).

-

Endpoints:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar vertebrae).

-

Bone Turnover Markers: Serum and urine levels of markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., C-telopeptide) are measured.

-

Histomorphometry: Bone biopsies are taken to analyze bone structure and cellular activity.

-

Uterine Weight: The uterus is excised and weighed to assess estrogenic effects.

-

Key Findings from the OVX Rat Model:

| Parameter | Dose | Effect | Reference |

| Bone Mineral Density (Femur, Tibia, Lumbar Vertebrae) | ED100 of ~60 µg/kg/day | Prevention of OVX-induced bone loss | |

| Bone Turnover (Trabecular and Endocortical) | Not specified | Inhibition of bone resorption and turnover | |

| Total Serum Cholesterol | Not specified | Decrease | |

| Uterine Weight | Not specified | No significant increase (neutral effect) |

Breast Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds.

Experimental Protocol: MCF-7 Xenograft Study

-

Animals: Immunocompromised mice (e.g., nude mice) are used.

-

Cell Implantation: Human MCF-7 breast cancer cells, which are ER-positive, are implanted into the mice, often in the mammary fat pad.

-

Tumor Growth: Once tumors are established, the mice are randomized into treatment groups.

-

Treatment: Animals are treated with vehicle, this compound, or other control compounds.

-

Endpoints:

-

Tumor Volume: Tumor size is measured regularly with calipers.

-

Metastasis: The presence of metastases in distant organs (e.g., lungs, liver) is assessed at the end of the study.

-

Key Findings from Breast Cancer Models:

-

This compound inhibited the growth of human breast cancer in mice bearing MCF-7 tumors.

-

It prevented the development of N-methyl-N-nitrosourea (NMU)-induced mammary carcinomas in rats and also showed therapeutic effects in established NMU-induced carcinomas.

-

More recent preclinical studies have shown that this compound is effective at inhibiting tumor growth and metastasis in models of endocrine therapy-resistant ER+ breast cancer, including those with ESR1 mutations.

General Preclinical Development Workflow for this compound

Caption: A simplified workflow of this compound's preclinical development.

Pharmacokinetics and Metabolism

Preclinical studies demonstrated that this compound has significantly improved oral bioavailability compared to other SERMs. In rats, the oral bioavailability was reported to be 62%. This is attributed to its increased resistance to glucuronidation in the intestine. This compound is highly bound to plasma proteins (>99%), primarily albumin and α1-acid glycoprotein. Metabolism occurs mainly in the liver through Phase I oxidation via CYP3A4/3A5 and CYP2D6, and Phase II conjugation reactions including glucuronidation and sulfation.

Conclusion

The discovery and preclinical development of this compound represent a successful example of rational drug design aimed at improving upon existing therapies. Through a targeted synthetic program, a novel SERM with high estrogen receptor binding affinity, excellent oral bioavailability, and a desirable tissue-selective profile was identified. Extensive preclinical evaluation in both in vitro and in vivo models confirmed its efficacy as an estrogen agonist in bone and on serum lipids, while acting as an antagonist in the breast and having a neutral effect on the uterus. These robust preclinical findings provided a strong foundation for the subsequent clinical development of this compound for the treatment of postmenopausal osteoporosis and, more recently, for its promising role in the management of endocrine-resistant breast cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Breakthroughs: A Bench-to-Bedside Story | Duke Cancer Institute [dukecancerinstitute.org]

- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Lasofoxifene: A Third-Generation Selective Estrogen Receptor Modulator

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and beta (ERβ), and improved oral bioavailability compared to earlier SERMs.[1][2][3] Developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, it has also demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer.[2][4] This document provides an in-depth technical overview of the pharmacological profile of this compound, summarizing its mechanism of action, receptor binding characteristics, preclinical and clinical efficacy, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway visualizations are included to provide a comprehensive resource for the scientific community.

Mechanism of Action

This compound exhibits tissue-selective estrogen receptor agonist and antagonist activity. Its pharmacological effects are mediated through high-affinity binding to both ERα and ERβ. The specific action in a given tissue is determined by the ER subtype expression, the conformation of the ligand-receptor complex, and the differential recruitment of coactivator and corepressor proteins.

-

In Bone: this compound acts as an ER agonist . It mimics the beneficial effects of estrogen by modulating the RANKL/RANK/osteoprotegerin system, which reduces the production and lifespan of bone-resorbing osteoclasts and stimulates the activity of bone-forming osteoblasts. This agonistic activity helps to preserve or increase bone mineral density (BMD).

-

In Breast and Uterine Tissue: this compound acts as an ER antagonist . By binding to the ER, it induces a conformational change in the receptor that prevents the binding of coactivator proteins necessary for gene transcription. This blocks estrogen-mediated signaling pathways that promote the growth of hormone-dependent cancer cells. Crystallographic studies show that this compound displaces the C-terminal AF-2 helix of the ERα ligand-binding domain, sterically hindering the coactivator binding site. A key salt bridge with Asp 351 contributes to this antiestrogenic effect.

-

In Vaginal Tissue: It exerts an agonist effect, helping to alleviate symptoms of vaginal atrophy in postmenopausal women.

A simplified diagram of this tissue-selective mechanism is presented below.

Receptor Binding and In Vitro Potency

This compound binds with high affinity to both ER subtypes, with a potency for ERα that is comparable to estradiol and significantly greater than that of other well-known SERMs like raloxifene and tamoxifen.

| Parameter | Receptor | Value | Comparative Note | Reference |

| Half-Inhibition Conc. (IC₅₀) | ERα | 1.5 nM | Estradiol: 4.8 nM. Potency is >10-fold higher than raloxifene and tamoxifen. | |

| Binding Affinity | ERα & ERβ | High | Selectively binds to both receptor subtypes. |

Preclinical In Vivo Pharmacology

Preclinical studies in rodent models have consistently demonstrated the efficacy of this compound in preventing bone loss and inhibiting the growth of hormone-sensitive tumors.

-

Osteoporosis Model: In ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis, this compound effectively prevented the loss of bone mineral density in the femur, tibia, and lumbar vertebrae at an ED₁₀₀ of approximately 60 µg/kg/day. It also decreased total serum cholesterol in these models.

-

Breast Cancer Models: this compound has been shown to inhibit the growth of human MCF-7 breast cancer xenografts in mice. More recent studies using xenograft models with clinically relevant ESR1 mutations (Y537S and D538G), which confer resistance to other endocrine therapies, found this compound to be more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. The combination of this compound with the CDK4/6 inhibitor palbociclib showed even greater potency.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in postmenopausal women, characterized by high oral bioavailability, a long half-life, and extensive protein binding. Its resistance to intestinal glucuronidation contributes to its superior bioavailability compared to other SERMs.

| Parameter | Value | Condition / Notes | Reference |

| Time to Cₘₐₓ (Tₘₐₓ) | ~6.0 - 7.3 hours | Multiple doses in postmenopausal women. | |

| Terminal Half-life (t₁/₂) | ~165 hours (approx. 6 days) | Range: 96-222 hours. | |

| Apparent Volume of Distribution (Vd/F) | 1350 L | In postmenopausal women. | |

| Plasma Protein Binding | >99% | Primarily to albumin and α1-acid glycoprotein. | |

| Metabolism | Hepatic | Phase I oxidation via CYP3A4/3A5 and CYP2D6. | |

| Bioavailability (Oral) | 62% | In rats; noted as remarkably improved over other SERMs in humans. | |

| AUC₀₋₂₄ (at steady state) | 1.67 - 137 ng·h/mL | Dose-dependent (0.01 mg to 1.0 mg daily). | |

| Cₘₐₓ (at steady state) | 0.09 - 6.43 ng/mL | Dose-dependent (0.01 mg to 1.0 mg daily). |

Clinical Efficacy

Large-scale Phase III clinical trials, most notably the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial involving 8,556 women, have established the clinical efficacy and safety of this compound.

Table 3: Clinical Efficacy in Osteoporosis (PEARL Trial, 5-Year Data)

| Endpoint | Dose (mg/day) | Risk Reduction vs. Placebo | p-value | Reference |

| New Vertebral Fractures | 0.5 | 42% | <0.001 | |

| Non-vertebral Fractures | 0.5 | 24% | 0.02 | |

| BMD Increase (Lumbar Spine) | 0.5 | 3.3% (at 3 years) | <0.001 | |

| BMD Increase (Femoral Neck) | 0.5 | 3.3% (at 3 years) | <0.001 |

Table 4: Efficacy in Breast Cancer Risk Reduction (PEARL Trial, 5-Year Data)

| Endpoint | Dose (mg/day) | Risk Reduction vs. Placebo | Notes | Reference |

| ER-positive Breast Cancer | 0.5 | 83% | Primary endpoint of the analysis. | |

| Total Breast Cancer | 0.5 | 79% | Includes all types of breast cancer. |

Conclusion

This compound is a potent, third-generation SERM with a well-defined pharmacological profile. Its high-affinity binding to estrogen receptors translates into a dual mechanism of action: potent estrogenic agonism in bone, leading to significant fracture risk reduction, and robust antagonism in breast tissue, resulting in a substantial decrease in the incidence of ER-positive breast cancer. Its favorable pharmacokinetic properties, including a long half-life and high oral bioavailability, support a convenient once-daily dosing regimen. The extensive preclinical and clinical data underscore the therapeutic potential of this compound for the management of major health concerns in postmenopausal women.

Appendix: Experimental Protocols

A.1. Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (e.g., IC₅₀) of this compound for ERα and ERβ.

Methodology:

-

Receptor Preparation: Full-length recombinant human ERα or ERβ is used.

-

Radioligand: A tritiated estradiol ([³H]-E₂) solution is prepared at a fixed concentration (typically near its K_d value, e.g., 0.5 nM).

-

Competition: In a multi-well plate format, a constant amount of ER protein and [³H]-E₂ is incubated with serial dilutions of this compound (or other test compounds) ranging from picomolar to micromolar concentrations.

-

Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Receptor-bound and free [³H]-E₂ are separated. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex. The plate is then washed to remove unbound radioligand.

-

Quantification: Scintillation fluid is added to each well, and the radioactivity, corresponding to the amount of bound [³H]-E₂, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific [³H]-E₂ binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the radioligand.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

Lasofoxifene's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) belonging to the naphthalene derivative class.[1][2] Like other SERMs, it exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity.[3] This dual activity allows this compound to mimic the beneficial effects of estrogen in some tissues, such as bone, while acting as an antagonist in others, like the breast and uterus.[1][3] Its mechanism of action is predicated on its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This guide provides a detailed overview of the binding affinity of this compound for these two receptor subtypes, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Binding Affinity Profile of this compound

This compound is characterized by its high binding affinity for both ERα and ERβ. While quantitative data for ERβ is not as prevalently published, studies consistently report high-affinity binding to both receptors. One study noted that its half-inhibition concentration is comparable to that of estradiol and is at least 10-fold higher than that of raloxifene and tamoxifen, indicating potent binding.

Quantitative Binding Data for Estrogen Receptor Alpha (ERα)

The binding affinity of this compound for wild-type (WT) ERα is potent and comparable to that of the natural ligand, 17β-Estradiol (E2). The following table summarizes the key binding affinity values from a study investigating its effects on therapy-resistant breast cancer.

| Ligand | Receptor | Affinity Metric (Ki/Kd) (nM) |

| This compound | WT ERα | Ki = 0.21 ± 0.06 |

| 17β-Estradiol (E2) | WT ERα | Kd = 0.22 ± 0.11 |

| 4-Hydroxytamoxifen | WT ERα | Ki = 0.12 ± 0.003 |

| Fulvestrant | WT ERα | Ki = 0.13 ± 0.03 |

Ki: Inhibition constant; Kd: Dissociation constant. Lower values indicate higher binding affinity.

Constitutively active mutations in the ERα ligand-binding domain, such as Y537S and D538G, can lead to resistance to endocrine therapies. This compound retains notable, albeit reduced, binding affinity to these mutant receptors.

| Ligand | Receptor | Affinity Metric (Ki) (nM) | Fold Change over WT |

| This compound | Y537S ERα | 2.34 ± 0.60 | 11.14 |

| This compound | D538G ERα | 2.19 ± 0.24 | 10.43 |

| 4-Hydroxytamoxifen | Y537S ERα | 2.64 ± 0.40 | 22.00 |

| 4-Hydroxytamoxifen | D538G ERα | 2.29 ± 0.80 | 19.08 |

| Fulvestrant | Y537S ERα | 3.68 ± 0.77 | 28.31 |

| Fulvestrant | D538G ERα | 5.06 ± 1.16 | 38.92 |

Estrogen Receptor Signaling and SERM Mechanism of Action

Upon binding to ERα or ERβ, a ligand induces a conformational change in the receptor. This change dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to either agonistic or antagonistic effects on gene transcription. In tissues like bone, this compound acts as an agonist, promoting a receptor conformation that recruits co-activators, mimicking the bone-protective effects of estrogen. Conversely, in breast and uterine tissues, it acts as an antagonist by inducing a different conformation that recruits co-repressors, thereby blocking estrogen-driven proliferation.

Caption: SERM signaling pathway illustrating tissue-specific agonism and antagonism.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound to estrogen receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the target receptor.

I. Preparation of Receptor Source (e.g., Uterine Cytosol)

-

Tissue Homogenization: Uterine tissue from a suitable animal model (e.g., rat) is homogenized in a cold lysis buffer.

-

Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to pellet the nuclear fraction and large debris.

-

Ultracentrifugation: The resulting supernatant is transferred to new tubes and subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes) to pellet the microsomal fraction.

-

Cytosol Collection: The final supernatant, which contains the cytosolic fraction rich in estrogen receptors, is carefully collected.

-

Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as a BCA assay, to ensure consistent receptor amounts in each assay tube.

II. Competitive Binding Assay Procedure

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor preparation (e.g., 50-100 µg of cytosolic protein), a fixed concentration of a high-affinity radioligand (e.g., 0.5-1.0 nM [³H]-estradiol), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., PEI-presoaked GF/C filters). This step traps the receptor-ligand complexes on the filter while unbound radioligand passes through.

-

Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

III. Data Analysis

-

Determine Specific Binding: For each concentration of the test compound, non-specific binding (measured in the presence of a saturating concentration of unlabeled estradiol) is subtracted from the total binding to calculate the specific binding.

-

Generate Competition Curve: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. This generates a sigmoidal competition curve.

-

Calculate IC₅₀: Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 2. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Lasofoxifene-Estrogen Receptor Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene is a third-generation nonsteroidal selective estrogen receptor modulator (SERM) that exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3][4][5] As a SERM, this compound displays tissue-selective agonist and antagonist activities. It acts as an agonist in bone, promoting bone mineral density, while functioning as an antagonist in breast and uterine tissues, thereby inhibiting the proliferative effects of estrogen. This dual activity profile makes it a compound of significant interest for the treatment and prevention of osteoporosis and for potential applications in breast cancer therapy.

This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with the estrogen receptor, focusing on the ERα isoform. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Structural Features of the this compound-ERα Complex

The crystal structure of the human ERα ligand-binding domain (LBD) in complex with this compound has been determined at a resolution of 2.0 Å (PDB ID: 2OUZ). This structure reveals the molecular details of their interaction and provides a basis for understanding the antagonistic mechanism of this compound.

Upon binding, this compound induces a distinct conformation in the ERα LBD. A key feature of this interaction is the displacement of the C-terminal helix 12 (H12), also known as the activation function 2 (AF-2) helix. In an agonist-bound state, H12 assumes a position that creates a binding surface for the LXXLL motif of coactivator proteins. However, this compound binding repositions H12 into the coactivator binding groove, thereby sterically hindering the recruitment of coactivators. This prevention of coactivator binding is a hallmark of ERα antagonism.

The antagonistic conformation is stabilized by specific interactions between this compound and the receptor. This compound's bulky side chain occupies a hydrophobic pocket within the LBD, sterically displacing key residues. Notably, a well-defined salt bridge is formed between the positively charged nitrogen of this compound's pyrrolidine ring and the carboxylate group of Aspartate 351 (Asp351) in the ERα LBD. This electrostatic interaction is crucial for the high-affinity binding and antagonistic activity of this compound.

Data Presentation: Quantitative Analysis of Binding Affinities

The binding affinity of this compound and other SERMs to the estrogen receptor is a critical determinant of their potency and efficacy. The following tables summarize key quantitative data from competitive binding assays.

| Compound | Receptor | Binding Affinity (Ki) in nM |

| This compound | ERα (Wild-Type) | 0.21 ± 0.06 |

| 17β-Estradiol (E2) | ERα (Wild-Type) | 0.22 ± 0.11 (Kd) |

| 4-Hydroxytamoxifen (4-OHT) | ERα (Wild-Type) | 0.12 ± 0.003 |

| Fulvestrant | ERα (Wild-Type) | 0.13 ± 0.03 |

| Compound | Receptor | Binding Affinity (Ki) in nM |

| This compound | ERα (Y537S Mutant) | 2.34 ± 0.60 |

| 4-Hydroxytamoxifen (4-OHT) | ERα (Y537S Mutant) | 2.64 ± 0.40 |

| Fulvestrant | ERα (Y537S Mutant) | 3.68 ± 0.77 |

| This compound | ERα (D538G Mutant) | 2.19 ± 0.24 |

| 4-Hydroxytamoxifen (4-OHT) | ERα (D538G Mutant) | 2.29 ± 0.80 |

| Fulvestrant | ERα (D538G Mutant) | 5.06 ± 1.16 |

Experimental Protocols

X-ray Crystallography of the ERα-Lasofoxifene Complex

This protocol outlines the key steps for determining the crystal structure of the ERα ligand-binding domain (LBD) in complex with this compound.

-

Protein Expression and Purification:

-

The human ERα LBD (residues 301-553) is overexpressed in Escherichia coli.

-

The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used).

-

Further purification is achieved through size-exclusion chromatography to obtain a homogeneous protein sample.

-

-

Complex Formation:

-

The purified ERα LBD is incubated with a molar excess of this compound to ensure saturation of the ligand-binding pocket.

-

-

Crystallization:

-

The ERα-lasofoxifene complex is concentrated to a suitable concentration for crystallization (typically 5-10 mg/mL).

-

Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, salts, and additives) are screened to identify conditions that yield diffraction-quality crystals.

-

-

Data Collection and Processing:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed (indexed, integrated, and scaled) using appropriate software (e.g., HKL2000).

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a previously determined structure of the ERα LBD as a search model (e.g., PDB ID: 3ERT).

-

The initial model is refined against the collected diffraction data using software such as REFMAC. This process involves iterative cycles of manual model building in electron density maps and automated refinement of atomic coordinates, B-factors, and other parameters.

-

The final model is validated for its geometric quality and fit to the experimental data.

-

Estrogen Receptor Competitive Binding Assay

This protocol describes a competitive radiometric binding assay to determine the binding affinity (Ki) of this compound for the estrogen receptor.

-

Preparation of ER-Containing Lysate:

-

Uterine tissue from ovariectomized rats or cells expressing the estrogen receptor are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol containing the ER) is collected.

-

The protein concentration of the cytosol is determined using a standard protein assay.

-

-

Competitive Binding Reaction:

-

A constant concentration of a radiolabeled estrogen, such as [³H]17β-estradiol, is incubated with the ER-containing lysate.

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture. A control with no competitor and a control with a large excess of unlabeled 17β-estradiol (for non-specific binding) are also included.

-

The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation of Bound and Free Radioligand:

-

Unbound radioligand is separated from the ER-bound radioligand. This can be achieved by methods such as hydroxyapatite adsorption or dextran-coated charcoal precipitation.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay

This assay measures the ability of the this compound-ERα complex to recruit co-regulator peptides.

-

Reagents and Plate Preparation:

-

Purified, labeled ERα LBD (e.g., GST-tagged ERα LBD labeled with a terbium cryptate donor).

-

A fluorescently labeled co-regulator peptide containing an LXXLL motif (e.g., biotinylated SRC1 peptide labeled with streptavidin-d2 acceptor).

-

Assay buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 0.01% NP-40).

-

This compound and control compounds (agonist and antagonist) are serially diluted in assay buffer.

-

-

Assay Procedure:

-

The labeled ERα LBD, the labeled co-regulator peptide, and the test compound (this compound) are added to the wells of a low-volume 384-well plate.

-

The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.

-

-

TR-FRET Measurement:

-

The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore is excited (e.g., at 337 nm), and emission is measured at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm). A time delay is used to reduce background fluorescence.

-

-

Data Analysis:

-

The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

-

The data are plotted as the TR-FRET ratio versus the concentration of this compound.

-

An increase in the TR-FRET signal indicates recruitment of the co-regulator peptide, while a decrease or no change indicates inhibition of recruitment. The results are compared to those obtained with known agonists and antagonists.

-

Mandatory Visualization

Caption: Antagonistic signaling pathway of the this compound-ERα complex.

Caption: Experimental workflow for X-ray crystallography.

Caption: Workflow for the competitive binding assay.

References

- 1. wwPDB: pdb_00002ouz [wwpdb.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

Lasofoxifene and Its Impact on Estrogen Receptor-Positive (ER+) Breast Cancer Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer. Initially developed for osteoporosis, its potent anti-estrogenic effects in breast tissue have been substantiated in large-scale clinical trials. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols from pivotal studies, and a comparative assessment against other endocrine therapies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and endocrine therapies.

Introduction

Endocrine therapy is a cornerstone in the management of ER+ breast cancer, which accounts for approximately 80% of all breast cancer cases[1]. Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity[2]. This compound is a non-steroidal, third-generation SERM that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[2]. Its clinical development has revealed a promising profile in both the prevention and treatment of ER+ breast cancer, particularly in postmenopausal women and in cases of acquired resistance to other endocrine therapies.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the estrogen receptor, acting as an antagonist in breast tissue[2]. This binding prevents the conformational changes in the ERα required for transcriptional activation of genes involved in cell proliferation. In ER+ breast cancer cells, this leads to the suppression of estrogen-driven signaling pathways, thereby inhibiting tumor growth[2].

Structural studies have shown that this compound effectively stabilizes an antagonist conformation of the ERα ligand-binding domain (LBD), even in the presence of activating mutations such as Y537S. This is a key advantage, as such mutations are a common mechanism of resistance to aromatase inhibitors. By disrupting the active conformation of the ER, this compound inhibits the transcriptional regulation by various mutant estrogen receptor constructs.

Efficacy in ER+ Breast Cancer Risk Reduction and Treatment

Primary Prevention in Postmenopausal Women with Osteoporosis

The Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial was a pivotal phase III study that provided substantial evidence for this compound's role in breast cancer prevention.

Table 1: Summary of Efficacy Data from the PEARL Trial

| Outcome (at 5 years) | This compound 0.5 mg vs. Placebo | Hazard Ratio (95% CI) |

| ER+ Invasive Breast Cancer | 83% risk reduction | 0.17 (0.05 to 0.57) |

| All Breast Cancers | 79% risk reduction | 0.21 (0.08 to 0.55) |

The PEARL trial also demonstrated that the risk reduction was particularly pronounced in women with higher baseline estradiol levels.

Treatment of Advanced or Metastatic ER+ Breast Cancer

More recently, the ELAINE series of trials has investigated this compound's efficacy in women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation, a common driver of resistance to prior endocrine therapy.

Table 2: Summary of Efficacy Data from the ELAINE 1 and ELAINE 2 Trials

| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| ELAINE 1 (Phase 2) | This compound vs. Fulvestrant | 5.6 months vs. 3.7 months | 13.2% vs. 2.9% | 36.5% vs. 21.6% |

| ELAINE 2 (Phase 2) | This compound + Abemaciclib | ~13 months | 56% | 66% |

While the PFS improvement in ELAINE 1 was not statistically significant, the numerical improvement and the superior ORR and CBR suggested meaningful clinical activity. The combination of this compound with the CDK4/6 inhibitor abemaciclib in ELAINE 2 showed a robust and clinically meaningful response in a heavily pre-treated population.

Key Experimental Protocols

The PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with this compound)

-

Objective: To evaluate the efficacy and safety of this compound for the prevention of osteoporosis and to assess its effect on breast cancer risk.

-

Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial.

-

Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis (bone mineral density T-score of -2.5 or less).

-

Intervention: Participants were randomly assigned to receive once-daily this compound (0.25 mg or 0.5 mg) or placebo for 5 years.

-

Primary Endpoints: Incidence of ER+ breast cancer and nonvertebral fractures.

-

Methodology: Breast cancer incidence was a prespecified secondary endpoint, evaluated by annual mammograms and clinical breast exams. All potential breast cancer cases were adjudicated by an independent, blinded committee. Cox proportional hazards models were used for the intention-to-treat analysis of breast cancer risk.

The ELAINE 1 Trial

-

Objective: To evaluate the efficacy of this compound relative to fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who have progressed on an aromatase inhibitor in combination with a CDK4/6 inhibitor.

-

Study Design: An open-label, randomized, multicenter Phase II trial.

-

Participants: 103 women were randomized.

-

Intervention: Patients were randomized 1:1 to receive this compound (5 mg daily) or fulvestrant (500 mg intramuscularly on days 1, 15, and 29, then monthly).

-

Primary Endpoint: Progression-free survival (PFS).

-

Methodology: Tumor assessments were performed every 8 weeks for the first 48 weeks and every 12 weeks thereafter. Circulating tumor DNA (ctDNA) was analyzed at baseline and at 8 weeks to assess changes in ESR1-mutant allele fraction.

The ELAINE 2 Trial

-

Objective: To evaluate the safety and efficacy of this compound in combination with abemaciclib in patients with ER+/HER2- metastatic breast cancer with an ESR1 mutation who had progressed on a prior endocrine therapy and a CDK4/6 inhibitor.

-

Study Design: An open-label, single-arm, multicenter Phase II trial.

-

Participants: 29 women were enrolled.

-

Intervention: this compound plus abemaciclib.

-

Primary Endpoint: Safety and tolerability. Key secondary endpoints included ORR, CBR, and PFS.

-

Methodology: Efficacy was assessed by investigator review according to RECIST v1.1.

The ELAINE 3 Trial (Ongoing)

-

Objective: To confirm the clinical benefit of this compound in combination with abemaciclib versus fulvestrant plus abemaciclib in patients with ER+/HER2-, ESR1-mutated metastatic breast cancer who have progressed on a non-steroidal aromatase inhibitor plus a CDK4/6 inhibitor.

-

Study Design: An open-label, randomized, multicenter, Phase III trial.

-

Participants: Target enrollment is up to 500 patients.

-

Intervention: Patients will be randomized 1:1 to this compound plus abemaciclib or fulvestrant plus abemaciclib.

-

Primary Endpoint: Progression-free survival.

Comparative Analysis and Future Directions

This compound has demonstrated a risk-reduction for breast cancer similar to that of tamoxifen and raloxifene, but with a potentially more favorable safety and benefit profile. Compared to tamoxifen, this compound has not been associated with an increased risk of endometrial cancer. Against fulvestrant, a selective estrogen receptor degrader (SERD), this compound has shown superior or numerically better outcomes in preclinical models and in the ELAINE 1 trial for patients with ESR1 mutations.

The potent activity of this compound against common ESR1 mutations suggests a critical role for this agent in the second-line and later-line treatment of metastatic ER+ breast cancer. The ongoing ELAINE 3 trial will be crucial in establishing the combination of this compound and abemaciclib as a new standard of care for this patient population.

Furthermore, preclinical studies suggest that this compound, alone or in combination with a CDK4/6 inhibitor, may be effective in aromatase inhibitor-resistant breast cancer models that do not have ESR1 mutations but exhibit low ERα and high HER2 expression, indicating a broader potential utility.

Conclusion

This compound is a potent SERM with a well-documented impact on reducing the risk of ER+ breast cancer in postmenopausal women. Its unique efficacy against ERα mutations positions it as a promising therapeutic agent for advanced and metastatic ER+ breast cancer that has developed resistance to standard endocrine therapies. The comprehensive clinical development program, from large-scale prevention trials to targeted therapy studies in advanced disease, underscores the significant potential of this compound in the clinical management of ER+ breast cancer. The results of ongoing Phase III trials are eagerly awaited to further define its role in the evolving landscape of breast cancer therapeutics.

References

An In-depth Technical Guide to Early-Stage Research on Lasofoxifene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of osteoporosis and has been investigated for its role in preventing ER-positive breast cancer.[1][2] Its unique chemical structure, a naphthalene derivative, confers high affinity for both estrogen receptor alpha (ERα) and beta (ERβ), and it exhibits a favorable oral bioavailability compared to other SERMs.[1][2] Early-stage research has increasingly focused on developing this compound derivatives to enhance its therapeutic profile, particularly for treating endocrine-resistant breast cancer, including those with ESR1 mutations.[3] This guide provides a comprehensive overview of the core technical aspects of this research, focusing on quantitative data, experimental methodologies, and key biological pathways.

Mechanism of Action

This compound and its derivatives exert their effects by binding to estrogen receptors and modulating their activity in a tissue-specific manner. In breast tissue, they generally act as antagonists, inhibiting the proliferative effects of estrogen that drive the growth of ER-positive breast cancer. Conversely, in bone tissue, they exhibit agonist activity, mimicking the bone-protective effects of estrogen.

A key area of investigation is the activity of these compounds against constitutively active ERα mutants, such as Y537S and D538G, which are common drivers of resistance to endocrine therapies. Research has shown that this compound can stabilize an antagonist conformation of both wild-type and Y537S mutant ERα ligand-binding domains (LBD). Furthermore, stereospecific modifications to the pyrrolidine ring of this compound can tune the molecule's effect on ERα cellular accumulation, leading to derivatives with either SERM-like (ERα stabilizing) or selective estrogen receptor degrader (SERD)-like (ERα degrading) properties. This modulation of ERα stability and activity is crucial for overcoming therapeutic resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its derivatives.

Table 1: In Vitro Activity of this compound and Methylpyrrolidine Derivatives

| Compound | Target | Assay | IC50 (nM) | Maximum Normalized Fluorescence at 5 µM | Reference |

| LA-3 (SERD-like) | WT halo-ERα | ERα Lifetime | 26.94 ± 0.4 | 0.48 ± 0.07 | |

| LA-5 (SERM-like) | WT halo-ERα | ERα Lifetime | 15.68 ± 0.27 | 1.706 ± 0.09 | |

| LA3-1 | WT halo-ERα | ERα Lifetime | 112.9 ± 0.23 | - | |

| LA3-2 | WT halo-ERα | ERα Lifetime | 2.58 ± 0.13 | - |

Table 2: Binding Affinity (Ki, nM) of this compound for ERα Ligand Binding Domain

| Ligand | WT ERα LBD | Y537S ERα LBD | D538G ERα LBD | Reference |

| This compound | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 | |

| 4-hydroxytamoxifen (4-OHT) | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 | |

| Fulvestrant | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |

Experimental Protocols

This section details the methodologies for key experiments cited in early-stage research on this compound derivatives.

Synthesis of Methylpyrrolidine this compound Derivatives

A typical procedure for the synthesis of methylpyrrolidine this compound derivatives involves the reaction of a precursor with the appropriate methylpyrrolidine hydrochloride salt.

-

Materials: Precursor molecule (e.g., compound 8 from the cited literature), anhydrous DMF, (3R)-3-methylpyrrolidine-HCl salt or other stereoisomers, and i-Pr2NEt.

-

Procedure:

-

Dissolve the precursor molecule in anhydrous DMF.

-

Add the methylpyrrolidine-HCl salt and i-Pr2NEt to the solution.

-

Stir the mixture at 80°C for 24 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Purify the product via chromatography.

-

Estrogen Receptor Alpha (ERα) Binding Assay

This competitive binding assay measures the affinity of test compounds for the ERα ligand-binding domain (LBD).

-

Materials: Purified ERα LBD, [3H]-E2 (radiolabeled estradiol), test compounds (e.g., this compound derivatives), and binding buffer.

-

Procedure:

-

Incubate a constant concentration of purified ERα LBD (e.g., 5 nM) and [3H]-E2 (e.g., 10 nM) with varying concentrations of the competitor compound (0.1 nM to 10 µM).

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from unbound radioligand using a method such as filtration or size-exclusion chromatography.

-

Quantify the amount of bound [3H]-E2 using liquid scintillation counting.

-

Calculate the Ki values from the competition curves.

-

Cell Proliferation Assay (MCF-7 cells)

This assay assesses the effect of this compound derivatives on the proliferation of ER-positive breast cancer cells.

-

Materials: MCF-7 cells, complete growth medium (e.g., DMEM with 10% FBS), hormone-free medium (phenol-red free DMEM with charcoal-stripped FBS), test compounds, and a method for quantifying cell number (e.g., crystal violet staining, SYBR Green DNA labeling, or direct cell counting).

-

Procedure:

-

Culture MCF-7 cells in complete growth medium.

-

To assess the effect of the compounds, switch the cells to hormone-free medium for at least 72 hours to deplete endogenous hormones.

-

Seed the cells in 96-well plates at a predetermined density (e.g., 400 cells/well).

-

Treat the cells with various concentrations of the test compounds in the presence or absence of estradiol (E2).

-

Incubate for a specified period (e.g., 6-7 days), changing the media with fresh compounds daily.

-

At the end of the incubation, quantify cell proliferation using a chosen method. For crystal violet staining, fix the cells, stain with crystal violet, solubilize the dye, and measure the absorbance.

-

In-Cell Western Blot for ERα Quantification

This immunofluorescence-based assay quantifies the cellular levels of ERα in response to treatment with this compound derivatives.

-

Materials: T47D or other suitable breast cancer cells, multi-well plates (black-walled for fluorescence), 4% formaldehyde or 100% methanol for fixation, blocking buffer (e.g., PBS with serum and Triton X-100), primary antibody against ERα, and a fluorochrome-conjugated secondary antibody.

-

Procedure:

-

Grow and treat cells with the desired compounds in multi-well plates.

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Rinse the plate three times with PBS.

-

Permeabilize the cells (if required for the primary antibody) and block non-specific binding with blocking buffer for one hour.

-

Incubate with the primary anti-ERα antibody overnight at 4°C.

-

Rinse the plate three times with PBS.

-

Incubate with the fluorochrome-conjugated secondary antibody for one hour at room temperature in the dark.

-

Wash the plate and acquire fluorescence intensity readings using a plate reader or imaging system.

-

Alkaline Phosphatase (AP) Activity Assay in Ishikawa Cells

This assay measures the estrogenic (agonist) activity of compounds in uterine endometrial cancer cells.

-

Materials: Ishikawa cells, 96-well plates, PBS, and a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Procedure:

-

Plate Ishikawa cells in 96-well plates.

-

Treat the cells with the test compounds for a specified duration.

-

Remove the media and wash the cells with PBS.

-

Lyse the cells by freezing the plates at -80°C for 20-30 minutes.

-

Add the pNPP substrate solution to each well.

-

Incubate at room temperature in the dark.

-

Measure the absorbance at 405 nm at different time points (e.g., 30, 60, 90 minutes) to determine the rate of p-nitrophenol production, which is proportional to AP activity.

-

Mouse Xenograft Model of ER+ Breast Cancer

This in vivo model is used to evaluate the anti-tumor efficacy of this compound derivatives.

-

Materials: Immunocompromised mice (e.g., NSG mice), ER-positive breast cancer cells (e.g., MCF-7) engineered to express luciferase and GFP, Matrigel, and the test compounds.

-

Procedure:

-

Implant estrogen pellets into the mice to support the growth of ER-positive tumors.

-

Inject a suspension of cancer cells mixed with Matrigel into the mammary fat pad of the mice.

-

Once tumors are established, randomize the mice into treatment groups.

-

Administer the test compounds (e.g., this compound, fulvestrant, with or without palbociclib) via the appropriate route (e.g., subcutaneous injection or oral gavage).

-

Monitor tumor growth and metastasis using in vivo and ex vivo luminescence imaging.

-

At the end of the study, measure terminal tumor weights and perform histological analysis.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the early-stage research of this compound derivatives.

Caption: Mechanism of Action of this compound Derivatives as SERMs.

Caption: Preclinical Evaluation Workflow for this compound Derivatives.

Caption: Modulation of ERα Signaling by this compound Derivatives.

References

lasofoxifene's role in osteoporosis prevention in postmenopausal women.

An In-depth Technical Guide on the Core Role of Lasofoxifene in Osteoporosis Prevention in Postmenopausal Women

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of osteoporosis in postmenopausal women. By exhibiting tissue-specific estrogen agonist activity in bone and antagonist activity in breast and uterine tissues, it offers a favorable benefit-risk profile. This technical guide provides a comprehensive analysis of this compound, focusing on quantitative data from pivotal clinical trials, detailed experimental methodologies, and the underlying signaling pathways. Data are systematically presented in tabular format for comparative assessment, while key experimental and molecular processes are visualized using Graphviz diagrams to facilitate a deeper understanding for professionals in the field of drug development and bone biology research.

Introduction

Postmenopausal osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The decline in estrogen levels following menopause is a primary etiological factor. Selective estrogen receptor modulators (SERMs) are designed to confer the bone-protective effects of estrogen while minimizing the risks associated with conventional hormone replacement therapy, such as an increased incidence of certain cancers.[1][2] this compound (formerly CP-336,156) is a naphthalene-derivative SERM with high affinity for both estrogen receptor subtypes (ERα and ERβ) and significantly improved oral bioavailability compared to earlier-generation SERMs like raloxifene.[2][3][4] This guide synthesizes the critical data and methodologies that underpin its role as a therapeutic agent for postmenopausal osteoporosis.

Quantitative Efficacy Data from Clinical Trials

The clinical development of this compound has been supported by extensive Phase II and III trials, most notably the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial. These studies provide robust quantitative evidence of its efficacy in improving bone mineral density and reducing fracture risk.

Bone Mineral Density (BMD)

This compound treatment leads to statistically significant increases in BMD at key skeletal sites compared to placebo. The data below are from a 2-year, randomized, placebo-controlled study and the 3-year PEARL trial results.

Table 1: Mean Percent Change in Bone Mineral Density (BMD) from Baseline

| Treatment Group | Duration | Lumbar Spine | Total Hip | Femoral Neck | Source |

|---|---|---|---|---|---|

| Placebo | 2 Years | -0.7% | N/A | N/A | |

| This compound 0.25 mg/day | 2 Years | +2.3% | N/A | N/A | |

| This compound 0.5 mg/day | 2 Years | +2.3% | N/A | N/A | |

| Placebo | 3 Years | N/A | N/A | -3.3% | |

| This compound 0.25 mg/day | 3 Years | +3.3% | N/A | +2.7% |

| this compound 0.5 mg/day | 3 Years | +3.3% | N/A | +3.3% | |

Fracture Incidence

A primary therapeutic goal in osteoporosis management is the reduction of fragility fractures. The PEARL trial demonstrated a significant reduction in both vertebral and non-vertebral fractures with this compound treatment over three to five years.

Table 2: Fracture Risk Reduction at 3 Years (PEARL Trial)

| Endpoint | This compound 0.25 mg/day vs. Placebo | This compound 0.5 mg/day vs. Placebo |

|---|---|---|

| New/Worsening Vertebral Fractures | 31% Reduction (p=0.002) | 42% Reduction (p<0.001) |

| Non-vertebral Fractures | 14% Reduction (p=0.13) | 22% Reduction (p=0.02) |

Data sourced from multiple reports on the PEARL trial.

Bone Turnover Markers (BTMs)

This compound significantly reduces the levels of biochemical markers of bone resorption and formation, indicating a decrease in bone turnover to a premenopausal range.

Table 3: Median Change in Bone Turnover Markers at 12 Months

| Marker | Treatment Group | Median % Change from Baseline |

|---|---|---|

| Serum CTX (Resorption) | Placebo | -5% |

| This compound 0.5 mg/day | -65% | |

| Serum PINP (Formation) | Placebo | -9% |

| This compound 0.5 mg/day | -52% |

Data adapted from a substudy of the PEARL trial.

Experimental Protocols

The evaluation of this compound's efficacy and safety relies on standardized preclinical and clinical experimental designs.

Preclinical Protocol: Ovariectomized (OVX) Monkey Model

The ovariectomized non-human primate model is a crucial preclinical tool that closely mimics postmenopausal bone loss.

Caption: Workflow for the preclinical evaluation of this compound in an OVX monkey model.

This protocol involves surgical menopause induction, long-term treatment, and comprehensive endpoint analysis, including bone density scans, biomarker analysis, bone histology (histomorphometry), and direct biomechanical strength testing of excised bones.

Clinical Protocol: The PEARL Trial

The PEARL study was a landmark Phase III, randomized, double-blind, placebo-controlled trial that enrolled over 8,500 postmenopausal women with osteoporosis.

References

- 1. This compound in osteoporosis and its place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]